molecular formula C14H12N2O B8607971 4-Styryl-nicotinamide

4-Styryl-nicotinamide

Cat. No. B8607971
M. Wt: 224.26 g/mol
InChI Key: NJYVZKYKDVQUAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07601736B2

Procedure details

4(2-hydroxy-2-phenyl-ethyl)-nicotinonitrile (2.0 g, 8.92 mmol) was dissolved in KOH (1M solution in MeOH, 36 mL, 35.67 mmol) and then stirred at room temperature for about 4 hours under the nitrogen atmosphere. The mixture was added with 100 mL of distilled water and extracted twice with 150 mL of methylene chloride. The resulting organic layer was dried with anhydrous sodium sulfate, filetered, and then concentrated. A silica gel column chromatography (10% MeOH/MC) was performed on the resulting residue and obtained 1.66 g (83%) of 4-styryl-nicotinamide in white solid.
Name
4(2-hydroxy-2-phenyl-ethyl)-nicotinonitrile
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
36 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH:2]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[CH2:3][C:4]1[C:9]([C:10]#[N:11])=[CH:8][N:7]=[CH:6][CH:5]=1.[OH-:18].[K+]>O>[CH:3]([C:4]1[C:9]([C:10]([NH2:11])=[O:18])=[CH:8][N:7]=[CH:6][CH:5]=1)=[CH:2][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:1.2|

Inputs

Step One
Name
4(2-hydroxy-2-phenyl-ethyl)-nicotinonitrile
Quantity
2 g
Type
reactant
Smiles
OC(CC1=CC=NC=C1C#N)C1=CC=CC=C1
Name
Quantity
36 mL
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for about 4 hours under the nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted twice with 150 mL of methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting organic layer was dried with anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(=CC1=CC=CC=C1)C1=CC=NC=C1C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.66 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.